Higher Lipophilicity with Retained H-Bond Donor vs. Unsubstituted Parent
The presence of the C4 methyl group increases the lipophilicity of Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate relative to the unsubstituted parent Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0). According to PubChem computed descriptors, the target compound exhibits an XLogP3-AA value of 1.9, while maintaining one hydrogen-bond donor (HBD) and three hydrogen-bond acceptors (HBA), identical to the parent scaffold [1]. By class-level inference, the introduction of a methyl group at the 4-position typically elevates logP by approximately 0.5–0.7 log units relative to the unsubstituted analog, enhancing membrane permeability potential while preserving the critical free N–H hydrogen-bond donor motif that is often eliminated in N-alkylated comparator compounds [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9; HBD = 1; HBA = 3 (PubChem computed properties) |
| Comparator Or Baseline | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0): XLogP3-AA not explicitly reported in PubChem, but estimated to be 0.5–0.7 units lower based on methyl group contribution; HBD = 1, HBA = 3 |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ +0.5 to +0.7; HBD unchanged |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 descriptors in PubChem |
Why This Matters
The balanced increase in lipophilicity without loss of the hydrogen-bond donor enables fine-tuning of ADME properties while retaining the capacity for key hinge-binding interactions in kinase targets.
- [1] PubChem. Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Computed Descriptors. Access date: 2026-05-02. View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24 (9), 1420–1456. View Source
